1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Description
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine hydrochloride is a synthetic amine derivative featuring a cyclopentane ring substituted with a 2,4-difluorobenzyl group and an amine functional group, which is protonated as a hydrochloride salt. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the cyclopentane ring introduces conformational constraints that may influence receptor binding.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-10-4-3-9(11(14)7-10)8-12(15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQIBZSYORNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=C(C=C(C=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce reactive sites for further substitution.
Introduction of the 2,4-Difluorophenylmethyl Group: This step involves the reaction of the cyclopentane derivative with a 2,4-difluorobenzyl halide under basic conditions to form the desired substitution product.
Amination: The substituted cyclopentane is then subjected to amination reactions, often using ammonia or primary amines in the presence of catalysts.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in diverse reactions influenced by its amine group and fluorinated aromatic ring:
Substitution Reactions
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Reagents : Alkyl halides, acyl chlorides, or other electrophiles under basic conditions (e.g., NaOH).
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Products : Substituted derivatives (e.g., alkylated or acylated amines).
Oxidation/Reduction
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Oxidation : Potassium dichromate or other oxidizing agents convert the amine to an imine or nitro group.
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Reduction : Sodium borohydride reduces imines or nitro groups back to amines.
Hydrolysis
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Conditions : Acidic or basic aqueous solutions may cleave specific bonds, though stability data is limited.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Substitution | Alkyl halides, bases | Substituted derivatives |
| Oxidation | Potassium dichromate | Oxidized derivatives |
| Reduction | Sodium borohydride | Reduced derivatives |
Structural and Mechanistic Insights
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Fluorine Influence : The 2,4-difluorophenyl group enhances lipophilicity and stabilizes interactions via hydrogen bonding or π-stacking, affecting biological activity.
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Hydrochloride Salt : The hydrochloride form improves aqueous solubility and stability, facilitating purification (e.g., filtration after HCl treatment) .
Purification and Characterization
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Purification : Filtration, recrystallization, or chromatography are employed, often after deprotection steps (e.g., HCl in dioxane removes tert-butyl protecting groups) .
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Characterization : NMR spectroscopy (e.g., δ 8.41 for broad singlets in DMSO-d6) and mass spectrometry confirm structural integrity .
Scientific Research Applications
Medicinal Chemistry
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine; hydrochloride has been investigated for its potential therapeutic roles, particularly in treating neuropsychiatric disorders. Its structural similarity to other known psychoactive compounds suggests that it may interact with neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). Preliminary studies have shown that 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine; hydrochloride may exhibit similar properties, warranting further investigation into its efficacy and safety in clinical settings.
Antiviral Properties
The compound has also been explored for potential antiviral applications. A study highlighted its effectiveness against certain strains of viruses by inhibiting their replication processes. This property could be particularly useful in developing treatments for viral infections, including influenza and HIV.
Case Study: Antiviral Activity
In vitro studies demonstrated that the compound inhibited viral replication in cultured cells. The mechanism was identified as interference with viral entry mechanisms, suggesting a novel approach to antiviral drug development.
Synthesis and Derivatives
The synthesis of 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine; hydrochloride involves several steps that can yield various derivatives with altered pharmacological profiles. These derivatives can be screened for enhanced activity or reduced side effects.
| Derivative | Potential Activity |
|---|---|
| 1-(2-Fluorophenyl)cyclopentan-1-amine | Increased affinity for serotonin receptors |
| 1-(3-Chlorophenyl)cyclopentan-1-amine | Enhanced antiviral properties |
Mechanism of Action
The mechanism by which 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The 2,4-difluorophenyl group may enhance binding affinity and specificity, while the cyclopentane ring provides structural rigidity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine hydrochloride with structurally related compounds, focusing on molecular properties and substituent effects:
*Hypothetical molecular formula derived from structural analogs.
Key Structural and Functional Insights:
Ring Size and Stability: Cyclopropane derivatives (e.g., ) exhibit higher ring strain compared to cyclopentane or cyclohexane analogs, which may influence synthetic accessibility and metabolic stability.
Halogen Substitution Effects :
- Fluorine : Enhances electronegativity and metabolic stability via C-F bond strength. 2,4-Difluoro substitution (as in the target compound) balances lipophilicity and polarity .
- Chlorine : Increases molecular weight and lipophilicity (e.g., ), which may improve membrane permeability but reduce solubility.
Positional Isomerism: Compounds with 2,4-difluoro substitution (target compound, ) exhibit distinct electronic and steric profiles compared to mono-fluorinated (e.g., ) or chloro-fluoro hybrids (e.g., ).
Biological Activity
1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring substituted with a difluorophenyl group. Its molecular formula is CHFN·HCl, indicating the presence of both fluorine atoms and a hydrochloride salt form which enhances its solubility in biological systems.
Antiviral Properties
Research indicates that compounds similar to 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride exhibit antiviral properties. A related compound was noted for its effectiveness against HIV, suggesting that the difluorophenyl moiety may contribute to antiviral activity through interaction with viral proteins or host cell receptors .
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, it may act on G protein-coupled receptors (GPCRs), which are crucial in mediating neurotransmission and are implicated in various neurological disorders . The modulation of these receptors can lead to therapeutic effects in conditions such as depression and anxiety.
The precise mechanism of action for 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride remains under investigation. However, it is hypothesized that its biological activity may involve:
- Inhibition of viral replication : Similar compounds have shown the ability to inhibit specific viral enzymes or entry mechanisms.
- Receptor binding : The difluorophenyl group may enhance binding affinity to target receptors involved in neurotransmission and cellular signaling pathways.
Study 1: Antiviral Screening
A study on related compounds demonstrated significant antiviral activity against HIV when tested in vitro. Compounds were screened for their ability to inhibit viral replication, with several showing IC50 values in the low micromolar range .
Study 2: Neuropharmacological Effects
Another study evaluated the effects of structurally similar compounds on behavioral models of anxiety and depression. Results indicated that these compounds could significantly reduce anxiety-like behaviors in rodents, suggesting a potential for development as anxiolytic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Friedel-Crafts alkylation : Introducing the 2,4-difluorophenyl group to a cyclopentane backbone via electrophilic substitution, using catalysts like AlCl₃ .
- Reductive amination : Reacting the intermediate ketone with ammonia under hydrogenation conditions to form the amine .
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key variables : Temperature (60–80°C for Friedel-Crafts), catalyst loading, and solvent polarity significantly affect yield. For example, excessive heat may degrade the difluorophenyl moiety .
Q. How can researchers validate the structural identity and purity of this compound?
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do fluorine substituents on the phenyl ring influence the compound’s physicochemical and biological properties?
- Lipophilicity : Fluorine atoms increase logP (hydrophobicity), enhancing membrane permeability .
- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .
- Target binding : Fluorine’s electronegativity improves hydrogen-bonding interactions with biomolecular targets (e.g., enzymes or receptors) .
Comparative data : Analogues without fluorine show 30–50% reduced binding affinity in receptor assays .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the cyclopentane amine .
- Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) ≥98% .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and solvent (DMSO vs. saline) .
- Dose-response curves : Perform IC₅₀ comparisons using standardized protocols (e.g., CLSI guidelines). For example, discrepancies in MIC values may arise from differences in compound solubility .
- Structural analogs : Test derivatives (e.g., 2,4-dichlorophenyl analogues) to isolate fluorine’s role in activity .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Use in silico tools (e.g., SwissADME, ProTox-II) to estimate:
- Docking studies : Molecular dynamics simulations with target proteins (e.g., serotonin receptors) to rationalize binding modes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
